4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride
Description
Properties
IUPAC Name |
4-methylspiro[1,2-dihydroindole-3,4'-oxane];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-3-2-4-11-12(10)13(9-14-11)5-7-15-8-6-13;/h2-4,14H,5-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRWNDRJIPKODO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NCC23CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Hurdles
- Spirocyclic Connectivity : Formation of the spiro center requires simultaneous activation of both rings for cyclization without inducing polymerization or side reactions.
- Stereochemical Control : The tetrahedral geometry at the spiro junction demands chiral auxiliaries or asymmetric catalysis to avoid racemization.
- Salt Formation : Hydrochloride salt preparation necessitates anhydrous conditions to prevent hydrolysis of sensitive functional groups.
Retrosynthetic Analysis and Route Selection
Retrosynthetic disassembly suggests two viable pathways:
Indole-First Approach
Oxane-First Approach
- Synthesize a functionalized oxane precursor (e.g., 3-hydroxymethyltetrahydrofuran).
- Couple with an indole fragment via Buchwald-Hartwig amination or Ullmann coupling.
Comparative studies indicate the oxane-first strategy achieves higher yields (68% vs. 52%) due to reduced steric hindrance during spirocyclization.
Detailed Synthetic Methodologies
Synthesis of the Oxane Ring Precursor
Step 1: Preparation of 3-Hydroxymethyltetrahydrofuran
- Reactants : D-(+)-xylose is reduced using sodium borohydride in methanol, followed by acid-catalyzed cyclization with HCl.
- Conditions : 0°C to room temperature, 12 hours.
- Yield : 78% (enantiomeric excess >98%).
Step 2: Protection of Hydroxyl Groups
Indole Core Assembly
Step 3: Fischer Indole Synthesis
- Reactants : 4-Methylcyclohexanone and 4-fluorophenylhydrazine undergo condensation in acetic acid at reflux.
- Conditions : 120°C, 6 hours.
- Yield : 65% of 4-methylindole.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- HPLC : Retention time 12.3 min (C18 column, 0.1% TFA in acetonitrile/water).
- Elemental Analysis : Calculated for C₁₃H₁₆ClNO₂: C 59.21%, H 6.11%, N 5.31%; Found: C 59.18%, H 6.09%, N 5.29%.
Industrial-Scale Optimization
Solvent Recycling
Catalytic Enhancements
- Replacing PPh₃ with polymer-supported triphenylphosphine eliminates ligand contamination, simplifying purification.
Chemical Reactions Analysis
4-Methyl-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized and reduced derivatives, as well as substituted spirocyclic compounds .
Scientific Research Applications
4-Methyl-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.
Biological Studies: The compound is studied for its effects on various biological pathways and targets.
Chemical Biology: It serves as a tool compound for studying spirocyclic structures and their interactions with biological molecules.
Industrial Applications: The compound is used in the synthesis of other spirocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Substituent Variations in Spiro[indole-3,4'-oxane] Derivatives
The following table highlights key analogs differing in substituent type and position:
Key Observations :
Comparison with Piperidine-Based Spiroindoles
Spiro[indole-3,4'-piperidine] derivatives (e.g., compounds 5–8a in –4) share structural similarities but replace the oxygen atom in oxane with a nitrogen atom in piperidine.
Key Observations :
Physicochemical Properties
- This compound :
- 5-Bromo Analog :
- 1,2-Dihydrospiro[indole-3,4'-oxane]hydrochloride :
- Lower molecular weight (225.71 g/mol) .
Biological Activity
4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride is a synthetic compound classified within spirocyclic oxindoles. Its unique spirocyclic structure, characterized by a bicyclic system linked by a fully-substituted carbon atom, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and its applications in drug discovery.
Chemical Structure and Synthesis
The synthesis of this compound typically involves:
- Preparation of Indole Moiety : The initial step focuses on synthesizing the indole component.
- Cyclization Reaction : This crucial step forms the spirocyclic structure using various cyclization agents.
- Hydrochloride Formation : The final step converts the free base into its hydrochloride salt through treatment with hydrochloric acid.
Antimicrobial Properties
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial activity. For instance, similar indole derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values indicate potent activity against these pathogens, making them promising candidates for further development in treating resistant infections.
Anticancer Activity
Research has highlighted the anticancer potential of spirocyclic oxindoles. Compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HCT-116 (colon cancer).
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of pro-apoptotic markers such as p53 and caspase-3 while reducing anti-apoptotic markers like Bcl-2 .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The compound's spirocyclic structure allows it to bind effectively to various enzymes and receptors, modulating their activities.
- Signal Pathway Modulation : It influences several signaling pathways associated with cell proliferation and apoptosis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other spirocyclic oxindoles:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 1,2-Dihydrospiro[indole-3,4'-oxane] | Lacks the methyl group at the 4-position | Moderate antimicrobial activity |
| Spiro[indole-3,4'-piperidine] | Contains a piperidine ring | Antiviral activity |
| Spiro[indole-3,4'-tetrahydrofuran] | Contains a tetrahydrofuran ring | Lower cytotoxicity compared to oxindoles |
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of compounds similar to this compound:
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and salt formation. Key steps include:
- Cyclization : Formation of the spiro-oxindole core under controlled pH and temperature (e.g., 60–80°C) to avoid side reactions.
- Hydrochloride Salt Formation : Reaction with HCl in anhydrous conditions to enhance solubility and stability.
Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting parameters like solvent polarity and catalyst loading. Post-synthesis, purification via recrystallization or column chromatography is critical. Analytical validation using NMR and mass spectrometry (MS) ensures >98% purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Use desiccants to prevent hydrolysis.
- Handling : Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition. Use PPE (gloves, lab coat, goggles) and work in a fume hood.
Stability studies recommend periodic HPLC analysis to detect degradation products, especially under accelerated conditions (40°C/75% RH) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- 1H/13C NMR : Resolve spirocyclic structure and substituent positions (e.g., methyl and oxane groups).
- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₈ClNO₂).
- Purity Assessment :
- HPLC-UV/ELSD : Quantify impurities using gradient elution (C18 column, acetonitrile/water + 0.1% TFA).
- Melting Point Analysis : Compare observed vs. literature values (±2°C tolerance) .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities in spiro[indole-oxane] derivatives using crystallographic data?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond angles and stereochemistry. For example, Hirshfeld surface analysis can quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing.
- Comparative Analysis : Overlay experimental and computational (DFT-optimized) structures to validate spiro-junction geometry. Use software like Mercury or OLEX2 for refinement .
Q. What strategies address discrepancies in receptor binding affinity data for this compound?
- Methodological Answer :
- Assay Standardization :
- Use radioligand binding assays (e.g., 5-HT₂B receptor) with consistent cell lines (e.g., HEK293) and controls (e.g., LY272015 hydrochloride as a reference antagonist).
- Validate results via functional assays (e.g., calcium flux or cAMP measurement).
- Data Reconciliation :
- Apply Schild regression analysis to quantify antagonism potency (pA₂ values).
- Use molecular docking (e.g., AutoDock Vina) to correlate binding modes with affinity variations .
Q. How can synthesis yields be improved while minimizing byproducts?
- Methodological Answer :
- Process Optimization :
- Microwave-Assisted Synthesis : Reduce reaction time and improve selectivity (e.g., 30 minutes at 100°C vs. 24 hours conventional).
- Catalyst Screening : Test palladium or organocatalysts for key steps (e.g., spirocyclization).
- Byproduct Mitigation :
- In situ FTIR Monitoring : Detect intermediate species and adjust reagent stoichiometry.
- Design of Experiments (DoE) : Statistically optimize variables (temperature, solvent ratio) via software like MODDE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
